![molecular formula C12H11N3 B2722919 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile CAS No. 59661-27-7](/img/structure/B2722919.png)
5-amino-1-benzyl-1H-pyrrole-3-carbonitrile
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Overview
Description
5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the molecular formula C12H11N3 . It belongs to the class of pyrroles, which are often used as building blocks in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile involves several steps. The reaction conditions include the use of hydrogen chloride in methanol for 24 hours under heating . Other methods involve the use of methanol in an inert atmosphere with a molecular sieve under reflux .Chemical Reactions Analysis
While specific chemical reactions involving 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile are not mentioned in the search results, similar compounds such as 5-amino-pyrazoles have been used in various organic and medicinal synthesis .Scientific Research Applications
- Application : These bipyrroles serve as fundamental building blocks for synthesizing pyrrolic macrocycles and natural products . Notably, they contribute to the synthesis of prodigiosins , which are promising biomolecules with potential applications .
- Application : 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile is employed in designing synthetic porphyrinoids. These compounds find use as:
- Application : This polarization leads to:
- Application : These properties contribute to the diverse applications of porphyrinoids, including their use in:
- Application : Researchers employ common techniques such as:
Pyrrolic Macrocycles and Natural Products
Synthetic Porphyrinoids
Functional Materials and Self-Assemblies
Porphyrinoids Properties
Synthesis Methods
Related Compound
Future Directions
While specific future directions for 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile are not mentioned in the search results, compounds with similar structures, such as 2,2′-bipyrroles, have attracted interest due to their potential applications in the synthesis of pyrrolic macrocycles and natural products . These compounds are also being explored for their potential in the design of synthetic porphyrinoids, which have applications in various fields .
Mechanism of Action
Target of Action
The primary targets of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile are the three main subclasses of metallo-β-lactamases (MBLs), namely IMP-1 (representing the B1 subgroup), CphA (B2), and AIM-1 (B3) . These enzymes play a crucial role in antibiotic resistance, as they can hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective .
Mode of Action
The 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile compound interacts with its targets, the MBLs, by inhibiting their activity . The 3-carbonitrile group, vicinal 4,5-diphenyl, and N-benzyl side chains of the pyrrole are important for the inhibitory potencies of these compounds .
Result of Action
The molecular and cellular effects of the action of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile are primarily related to its inhibitory action on MBLs. By inhibiting these enzymes, it prevents the degradation of β-lactam antibiotics, thereby enhancing their antibacterial activity .
properties
IUPAC Name |
5-amino-1-benzylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-11-6-12(14)15(9-11)8-10-4-2-1-3-5-10/h1-6,9H,8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOZGUFYGQOOHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C2N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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